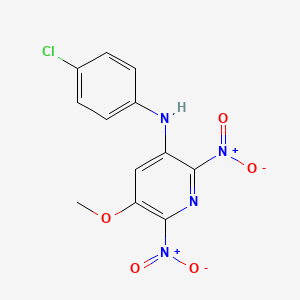
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine, also known as CL-20, is a highly energetic compound that has been extensively studied for its potential applications in military and civilian fields. CL-20 is a nitroaromatic compound that contains both nitro and chloro groups, which contribute to its high energy density and explosive properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is not fully understood, but it is believed to involve the release of high-energy intermediates upon decomposition. These intermediates can react with other molecules to produce a variety of products, including gases, heat, and light. The exact mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is still under investigation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been shown to have toxic effects on both humans and animals. It can cause irritation to the skin, eyes, and respiratory tract, and can also cause damage to the liver and kidneys. In addition, N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been shown to be mutagenic and carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has several advantages as a research tool. Its high energy density and explosive properties make it a useful compound for studying the properties of explosives and propellants. However, its toxic effects and potential for explosive decomposition also pose significant safety risks, which must be carefully managed in laboratory settings.
Direcciones Futuras
There are many potential future directions for research on N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine. One area of interest is the development of safer and more efficient methods for synthesizing N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine. Another area of interest is the investigation of the mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine, which could lead to the development of new explosives and propellants with improved properties. Additionally, research on the toxic effects of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine could help to identify ways to mitigate the risks associated with its use in military and civilian applications.
Métodos De Síntesis
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine can be synthesized by various methods, including nitration of 2,4,6-trichloropyridine, nitration of 2,4,6-trichloropyrimidine, and nitration of 2,4,6-trichloro-1,3,5-triazine. The most common method for synthesizing N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is the nitration of 2,4,6-trichloropyrimidine, which involves the reaction of 2,4,6-trichloropyrimidine with nitric acid and sulfuric acid. The resulting product is then purified by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been extensively studied for its potential applications in military and civilian fields. Its high energy density and explosive properties make it a promising candidate for use in explosives, propellants, and pyrotechnics. N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has also been investigated for its potential use as a rocket fuel and as a component in airbag inflators.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O5/c1-22-10-6-9(14-8-4-2-7(13)3-5-8)11(16(18)19)15-12(10)17(20)21/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRXZLKXAIURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

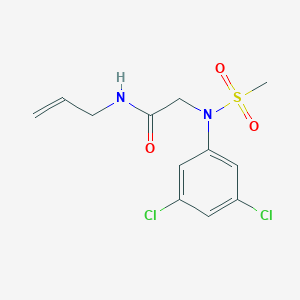
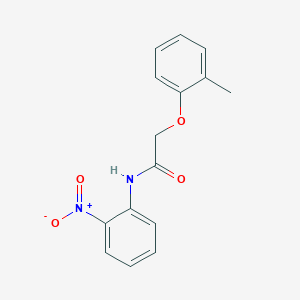
![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
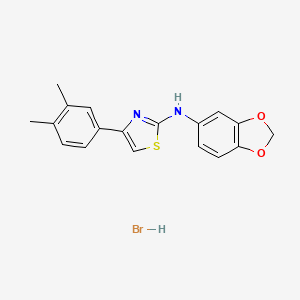

amino]carbonyl}benzoic acid](/img/structure/B4922638.png)
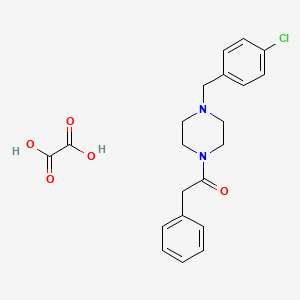
![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
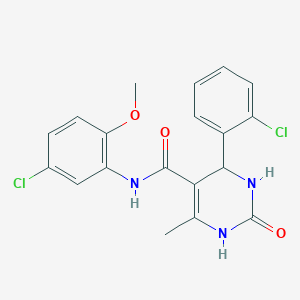
![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)
